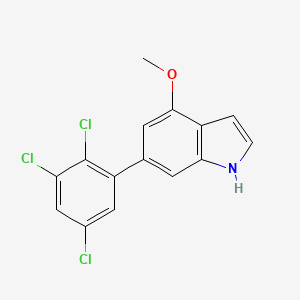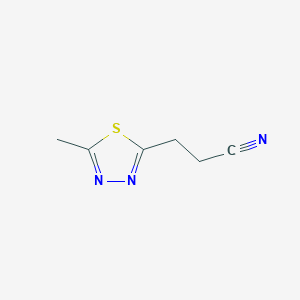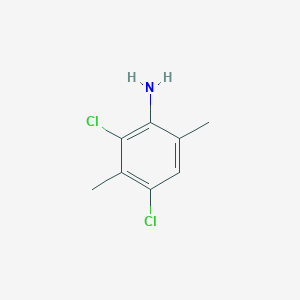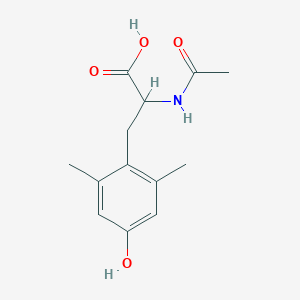
N-Acetyl-2,6-dimethyl-DL-tyrosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-2,6-dimethyl-DL-tyrosine is a derivative of the amino acid tyrosine, characterized by the presence of an acetyl group and two methyl groups attached to the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-2,6-dimethyl-DL-tyrosine typically involves the acetylation of 2,6-dimethyl-DL-tyrosine. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine. The reaction conditions include maintaining the temperature at around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: N-Acetyl-2,6-dimethyl-DL-tyrosine undergoes various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized using reagents like potassium permanganate.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
N-Acetyl-2,6-dimethyl-DL-tyrosine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of N-Acetyl-2,6-dimethyl-DL-tyrosine involves its interaction with specific enzymes and receptors in the body. The acetyl group enhances its solubility and bioavailability, allowing it to effectively participate in biochemical reactions. It targets pathways involved in amino acid metabolism and neurotransmitter synthesis, influencing physiological processes.
Comparaison Avec Des Composés Similaires
N-Acetyltyrosine: Similar structure but lacks the methyl groups.
2,6-Dimethyltyrosine: Lacks the acetyl group.
N-Acetylphenylalanine: Similar acetylation but different aromatic ring structure.
Uniqueness: N-Acetyl-2,6-dimethyl-DL-tyrosine is unique due to the presence of both acetyl and methyl groups, which confer distinct chemical and biological properties. These modifications enhance its stability, solubility, and reactivity compared to its analogs.
Propriétés
Numéro CAS |
1255098-61-3 |
|---|---|
Formule moléculaire |
C13H17NO4 |
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
2-acetamido-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid |
InChI |
InChI=1S/C13H17NO4/c1-7-4-10(16)5-8(2)11(7)6-12(13(17)18)14-9(3)15/h4-5,12,16H,6H2,1-3H3,(H,14,15)(H,17,18) |
Clé InChI |
UQCXPMLJVNKXEH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1CC(C(=O)O)NC(=O)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-6-phenyl[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(3H)-one](/img/structure/B13105535.png)
![3-N-(2,4-dimethoxybenzyl)-1-[5-O-(4,4'-dimethoxytrityl)-3-O-nosyl-2-deoxy-beta-d-lyxofuranosyl]thymine](/img/structure/B13105538.png)



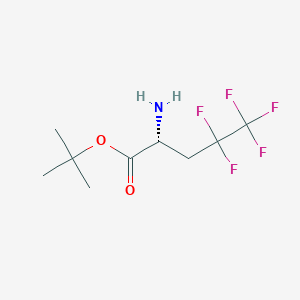
![9-phenyl-3-[(E)-2-[4-(4-phenylphenyl)phenyl]ethenyl]carbazole](/img/structure/B13105560.png)
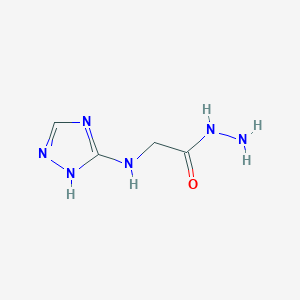

![6-bromo-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B13105570.png)
![3-Chloro-7,8-dihydro-6H-cyclopenta[g]cinnolin-4-ol](/img/structure/B13105582.png)
